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molecular formula C9H13N3O3 B8755744 6-Methoxy-3-nitro-N-propylpyridin-2-amine CAS No. 94166-56-0

6-Methoxy-3-nitro-N-propylpyridin-2-amine

Cat. No. B8755744
M. Wt: 211.22 g/mol
InChI Key: MVGVWQWWDOENQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04567272

Procedure details

Into a stirred and cooled (water bath) mixture of 188.6 g (1 mole) of 2-chloro-6-methoxy-3-nitropyridine and 200 ml of isopropanol, 141.9 g (2.4 mole) of n-propylamine are added drop by drop in the course of about 3 hours at a maximum temperature of 25° C. Stirring is continued overnight and then 1000 ml of water are added; the precipitated product is filtered off by suction, washed with water and then dried. The product obtained thereby is intensively yellow colored with a melting point of 69°-70° C. in a yield of 98% of theory.
Name
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
188.6 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
141.9 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.C(O)(C)C.[CH2:17]([NH2:20])[CH2:18][CH3:19]>O>[CH3:12][O:11][C:4]1[N:3]=[C:2]([NH:20][CH2:17][CH2:18][CH3:19])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
1000 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
188.6 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(C)O
Name
Quantity
141.9 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
Into a stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
are added drop by drop in the course of about 3 hours at a maximum temperature of 25° C
Duration
3 h
STIRRING
Type
STIRRING
Details
Stirring
FILTRATION
Type
FILTRATION
Details
the precipitated product is filtered off by suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The product obtained

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
COC1=CC=C(C(=N1)NCCC)[N+](=O)[O-]
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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